cis-3,4-Tetrahydrofurandiamine

Beschreibung

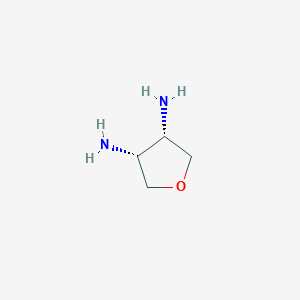

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S,4R)-oxolane-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c5-3-1-7-2-4(3)6/h3-4H,1-2,5-6H2/t3-,4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSJSRRUXSUNFA-ZXZARUISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CO1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cis 3,4 Tetrahydrofurandiamine and Analogues

Biomass-Derived Synthetic Routes

Biomass represents a plentiful and renewable source of carbon for the chemical industry. Furan-based compounds, such as 2,5-diformylfuran (DFF), which can be derived from the dehydration of C6 sugars, are versatile starting materials for the synthesis of diamines and other nitrogen-containing chemicals. researchgate.netfrontiersin.org The conversion of these bio-derived furans into saturated heterocyclic diamines like cis-3,4-Tetrahydrofurandiamine involves strategic catalytic processes, primarily reductive amination and biocatalytic methods.

Reductive Amination of Furan-Based Precursors

Reductive amination is a powerful and widely used method for synthesizing amines from carbonyl compounds. mdpi.com For furan-based precursors, this process typically involves two main transformations: the conversion of aldehyde groups to aminomethyl groups and the hydrogenation of the furan (B31954) ring to a tetrahydrofuran (B95107) ring. The direct reductive amination of DFF with ammonia (B1221849), for example, has been demonstrated as a pathway to produce 2,5-bis(aminomethyl)furan (B21128) (BAF), a key analogue and potential intermediate. researchgate.net

The reductive amination of furanic aldehydes, such as furfural (B47365) or DFF, is generally accepted to proceed through a multi-step pathway. mdpi.comtechscience.com The initial step involves the condensation of the carbonyl group with an amine source, typically ammonia, to form an imine or Schiff base intermediate. mdpi.comucl.ac.uk This is followed by the catalytic hydrogenation of the C=N double bond to yield the primary amine.

A proposed general pathway for the reductive amination of a furanic dialdehyde (B1249045) to a tetrahydrofurandiamine involves:

Condensation: The two aldehyde groups react with ammonia to form di-imine intermediates.

Imine Hydrogenation: The C=N bonds of the imine groups are hydrogenated to form aminomethyl groups, yielding a furan diamine like BAF.

Furan Ring Hydrogenation: The furan ring is subsequently hydrogenated to the more stable tetrahydrofuran ring. rwth-aachen.deresearchgate.netrsc.org The sequence of these hydrogenation steps (imine first vs. ring first) can be influenced by the catalyst and reaction conditions.

The fate of reactive intermediates is crucial for selectivity. For instance, hydrofuran, an early intermediate in ring hydrogenation, can also undergo ring-opening, making control of the reaction conditions vital to favor the desired cyclized product. rsc.org

Achieving high yield and selectivity in the synthesis of this compound and its analogues via reductive amination requires careful optimization of several reaction parameters. The choice of catalyst, solvent, temperature, and hydrogen pressure are all critical factors.

Catalyst Selection: A range of heterogeneous metal catalysts have been investigated for the reductive amination of furanic aldehydes. Non-noble metals like nickel and cobalt, as well as precious metals such as ruthenium, rhodium, and palladium, have shown high efficacy. researchgate.netmdpi.com For the direct reductive amination of DFF, acid-treated Nickel-Raney catalysts have demonstrated high yields of BAF. researchgate.net Ru/Nb₂O₅ has also been identified as a highly active and selective catalyst for the reductive amination of 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.com The catalyst support can significantly influence performance by affecting the electron density of the active metal. mdpi.com

Reaction Conditions: The solvent system, temperature, and hydrogen pressure play pivotal roles. For instance, a THF-water mixed medium was found to be optimal for the Ni-Raney catalyzed amination of DFF. researchgate.net Temperature influences reaction rates and selectivity; for DFF amination, increasing the temperature to 120°C had a positive effect on the yield, but further increases to 140°C showed diminishing returns. researchgate.net Hydrogen pressure is another key variable, with optimal pressures needed to ensure efficient hydrogenation of both the imine intermediates and the furan ring without promoting undesired side reactions.

| Parameter | Condition/Value | Effect on Yield and Selectivity | Reference |

|---|---|---|---|

| Catalyst | Acid-Treated Ni-Raney | Exhibited the highest BAF yield from DFF due to higher Ni⁰ species composition and larger surface area. | researchgate.net |

| Catalyst | Ru/Nb₂O₅ | Showed superior activity and selectivity for reductive amination of HMF, attributed to the reduced electron density of Ru species. | mdpi.com |

| Solvent | THF-Water Mixture | Found to be the optimal reaction medium for the Ni-Raney catalyzed amination of DFF. | researchgate.net |

| Temperature | 120°C | Considerably positive effect on the formation of BAF from DFF. | researchgate.net |

| H₂ Pressure | ~80 bar | Optimal pressure for maximizing BAF yield in Ni-Raney catalyzed amination of DFF. | researchgate.net |

The synthesis of this compound requires precise control over the stereochemistry during the catalytic hydrogenation of the furan ring. The hydrogenation of a substituted furan can yield both cis and trans diastereomers of the corresponding tetrahydrofuran. Achieving high diastereoselectivity for the cis isomer is a significant synthetic challenge.

The stereochemical outcome is determined during the sequential addition of hydrogen atoms to the furan ring. The mechanism of furan hydrogenation on metal surfaces like palladium has been studied, indicating a stepwise process. researchgate.netrsc.org The initial substrate, its intermediates, and the final product can adsorb onto the catalyst surface in various orientations, and the pathway that is kinetically and thermodynamically favored will determine the major diastereomer.

Key factors influencing diastereoselectivity include:

Catalyst: The nature of the metal (e.g., Pd, Pt, Rh, Ru) and the support material can influence the way the furan ring adsorbs onto the surface, thereby directing the approach of hydrogen. rsc.orgresearchgate.net

Reaction Conditions: Temperature and hydrogen pressure can affect the equilibrium between different surface-adsorbed species and the rate of hydrogen addition, impacting the cis/trans ratio. rwth-aachen.de Lower temperatures often favor the kinetic product, which can lead to higher selectivity. rsc.org

Substrate Structure: The substituents already present on the furan ring (in this case, aminomethyl groups or their imine precursors) can sterically hinder certain adsorption modes, favoring hydrogen addition from one face of the ring over the other, thus enhancing the formation of one diastereomer.

While specific protocols for achieving high cis selectivity in the synthesis of 3,4-Tetrahydrofurandiamine via this route are not extensively detailed, the principles of asymmetric and diastereoselective hydrogenation of furanic compounds provide a framework for developing such methodologies. nih.govresearchgate.net

Biocatalytic Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for amine synthesis. scielo.br Transaminase (TAm) enzymes, in particular, are powerful tools for the amination of carbonyl compounds, operating under mild conditions with excellent stereoselectivity. nih.govnih.gov

Transaminases catalyze the transfer of an amino group from a donor molecule (such as an amino acid or a simple amine like isopropylamine) to a carbonyl acceptor. This process is highly valuable for producing chiral amines. nih.govnih.govucl.ac.uk

Recent research has successfully demonstrated the application of transaminases for the amination of sugar-derived tetrahydrofuran aldehydes. nih.govnih.govucl.ac.uk These aldehydes, which can be obtained from the regioselective dehydration of biomass-derived sugars, are excellent substrates for a variety of TAm enzymes, leading to the corresponding cyclic amino alcohols in high yields. nih.govucl.ac.uk

The general reaction is as follows: A sugar-derived tetrahydrofuran aldehyde reacts with an amine donor in the presence of a transaminase and its cofactor, pyridoxal (B1214274) 5'-phosphate (PLP), to yield the corresponding tetrahydrofuran amine and a ketone byproduct.

This biocatalytic approach has several advantages:

High Selectivity: Transaminases can exhibit exquisite chemo-, regio-, and stereoselectivity, which is crucial for the synthesis of complex molecules like chiral diamines. nih.govresearchgate.net

Mild Conditions: Reactions are typically carried out in aqueous buffer at or near room temperature and atmospheric pressure, reducing energy consumption and avoiding harsh reagents.

Sustainability: The enzymes are biodegradable, and the process aligns with the principles of green chemistry.

Enzyme Selection and Substrate Scope Investigations

The enzymatic kinetic resolution of racemic amines and their derivatives has emerged as a powerful tool for the synthesis of enantiomerically pure compounds. Lipases, in particular, have demonstrated broad utility in this area. For instance, Lipase (B570770) B from Candida antarctica (CAL-B) has been shown to be an excellent catalyst for the enantioselective acetylation of various (±)-cis-N-(alkoxycarbonyl)cyclopentane-1,2-diamines nih.gov. This enzymatic approach can lead to a simple kinetic resolution or a dynamic kinetic resolution (DKR), depending on the nature of the alkoxycarbonyl protecting group nih.gov.

In a DKR process, the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomerically pure product. This has been successfully applied to cis-cyclopentane-1,2-diamine (B3003292) derivatives, where racemization occurs through the intramolecular migration of the alkoxycarbonyl group nih.gov. The choice of enzyme and reaction conditions, including the acyl donor and solvent, is critical for achieving high enantioselectivity. For example, in the resolution of a cis-cyclopentane-1,2-diamine derivative, changing the acyl donor from ethyl acetate (B1210297) to 1-phenylethyl acetate significantly increased the enantiomeric excess of the resulting acetamide (B32628) acs.org.

The substrate scope of such enzymatic resolutions is a key area of investigation. While much of the work has focused on carbocyclic diamines, the principles are applicable to heterocyclic systems like tetrahydrofurandiamine. The presence of the oxygen atom in the tetrahydrofuran ring might influence the binding of the substrate to the enzyme's active site, potentially requiring screening of different lipases or other hydrolases to identify a suitable catalyst. Furthermore, the nature of the protecting group on the amine is crucial, as it affects both the enzymatic recognition and the potential for in situ racemization in a DKR process.

Table 1: Examples of Enzymes and Substrates in the Resolution of Diamines

| Enzyme | Substrate | Resolution Type | Key Findings |

| Candida antarctica Lipase B (CAL-B) | (±)-cis-N-(tert-butoxycarbonyl)cyclopentane-1,2-diamine | Kinetic Resolution | Effective enantioselective acetylation. |

| Candida antarctica Lipase B (CAL-B) | (±)-cis-N-(benzyloxycarbonyl)cyclopentane-1,2-diamine | Dynamic Kinetic Resolution | Spontaneous racemization of the substrate leads to high yields of a single enantiomer. |

| Transaminases | Racemic amines | Dynamic Kinetic Resolution | A cascade system combining a lipase for acylation and transaminases for stereoinversion has been developed. diva-portal.org |

Stereospecificity and High Purity Product Isolation

Achieving high stereospecificity is the cornerstone of synthesizing chiral molecules like this compound. In enzymatic resolutions, the inherent chirality of the enzyme's active site dictates the stereochemical outcome of the reaction. The isolation of the highly pure enantiomer from the reaction mixture is a critical subsequent step.

Following an enzymatic kinetic resolution, the product (e.g., the acylated amine) and the unreacted amine will exist as different enantiomers. These can typically be separated using standard chromatographic techniques, such as column chromatography, owing to their different chemical properties. In the case of a successful dynamic kinetic resolution, the desired product is the sole enantiomer, simplifying the purification process.

Chemical methods for inducing stereoselectivity are also paramount. For instance, the Matteson homologation of boronic esters offers a powerful method for the stereoselective synthesis of highly substituted carbon chains, which can be precursors to substituted tetrahydrofurans uni-saarland.de. This method relies on a double diastereo-differentiating reaction mechanism, generally yielding products as single stereoisomers uni-saarland.de. The subsequent cyclization to form the tetrahydrofuran ring must then proceed in a manner that preserves the established stereochemistry.

The stereoselective synthesis of substituted tetrahydrofurans can also be achieved through various cyclization strategies, including those involving oxonium ion intermediates acs.org. The choice of solvent can have a dramatic effect on the reaction pathway and the resulting stereochemistry acs.org. For instance, the reaction of certain allenes with aldehydes can lead to the formation of trisubstituted tetrahydrofurans with high levels of diastereoselectivity acs.org.

Established Synthetic Routes for Related Diamine Scaffolds

General Strategies for Vicinal (1,2-) Diamine Synthesis

Vicinal diamines are a crucial class of compounds with widespread applications. A number of synthetic methodologies have been developed for their preparation. One common approach is the hydroamination of allylic amines. For example, a rhodium-catalyzed hydroamination of primary and secondary allylic amines with a variety of amine nucleophiles provides access to a wide range of unsymmetrical vicinal diamines nih.gov. This method is atom-economical and can be directed to achieve high chemo- and regioselectivity nih.gov.

Another strategy involves the ring-opening of aziridines. Electrochemically generated aziridines from alkenes and primary amines can undergo strain-release driven ring-opening with various nitrogen nucleophiles in a telescoped synthesis to produce vicinal diamines uva.nl. This method has been demonstrated to be effective for the synthesis of both symmetrically and asymmetrically substituted vicinal diamines uva.nl.

Furthermore, a rhodium-catalyzed three-component reaction of diazo compounds with diarylmethanimines and ketimines offers an efficient route to vicinal diamine derivatives with two tertiary stereocenters in high yields and with excellent diastereoselectivity rsc.org.

Methodologies for 1,3-Diamine Scaffold Construction and their Potential Adaptability

Although this compound is a vicinal diamine, understanding the synthesis of 1,3-diamines can also be informative, as some synthetic transformations can be adapted. The synthesis of 1,3-diamines is generally considered more challenging than that of their 1,2-counterparts. However, various methods have been developed. These often involve multi-step sequences and the use of specific starting materials and catalysts. The principles of stereocontrol and functional group manipulation from these syntheses could potentially be applied to a tetrahydrofuran scaffold.

Emerging and Novel Synthetic Strategies for Tetrahydrofuran Derivatives

The development of new synthetic methods for tetrahydrofuran derivatives is an active area of research, driven by the prevalence of this motif in natural products and pharmaceuticals.

A modular approach for the selective construction of cis-substituted tetrahydrofurans has been recently reported. This method involves the union of acylium ions and alkenes to form a five-membered cyclic oxocarbenium ion intermediate, which is then stereoselectively reduced nih.gov. The development of sterically encumbered Hantzsch esters was crucial for achieving high diastereoselectivity in this process nih.gov.

Another innovative strategy is the visible-light-mediated deoxygenation of monoallylated diols, followed by an intramolecular 5-exo-trig cyclization to synthesize chiral tetrahydrofuran derivatives nih.gov. This method utilizes inexpensive and readily available starting materials and employs a sustainable, halogen-free activation of a hydroxyl group nih.gov.

Furthermore, a sequential one-pot copper-catalyzed asymmetric Henry reaction and iodocyclization of γ,δ-unsaturated alcohols provides efficient access to a range of biologically and synthetically important 2,5-polysubstituted tetrahydrofuran derivatives in high yields and with excellent enantioselectivities chemistryviews.org. These products can be further transformed into the corresponding chiral amines chemistryviews.org. A simple and short synthetic pathway to novel chiral enantioenriched 2,2-disubstituted tetrahydrofuran derivatives has also been developed starting from enantiomeric lactone acids researchgate.netresearchgate.net.

Radical Cyclization Approaches and Diastereoselectivity Control

Radical cyclization of acyclic precursors is a powerful method for constructing tetrahydrofuran rings. The diastereoselectivity of these reactions can often be controlled by the judicious choice of starting materials and reaction conditions.

One common approach involves the manganese(III) acetate-mediated radical cyclization of unsaturated dicarbonyl compounds. While this method has been extensively used for the synthesis of dihydrofurans, its application to achieve specific diastereomers of substituted tetrahydrofurans is also documented. The stereochemical outcome of these cyclizations is influenced by the stability of the radical intermediates and the transition state geometries. For instance, the cyclization of β-allyloxyalkyl phenyl selenides has been investigated, where the unperturbed reaction typically yields trans-2,4-disubstituted tetrahydrofurans. However, the diastereoselectivity can be dramatically shifted towards the cis-isomer by the addition of Lewis acids, such as trialkylaluminum compounds. This change in selectivity is attributed to the coordination of the Lewis acid to the oxygen atom, which influences the conformation of the transition state during the cyclization step.

| Lewis Acid | Substrate | Product Ratio (cis:trans) |

| None | β-allyloxyalkyl phenyl selenide | ~1:4.5 |

| Trialkylaluminum (3 equiv.) | β-allyloxyalkyl phenyl selenide | ~7:1 |

This table illustrates the influence of Lewis acids on the diastereoselectivity of radical cyclization to form substituted tetrahydrofurans.

Transition Metal-Catalyzed Intramolecular Cyclization and Amination Reactions

Transition metal catalysis offers a versatile toolkit for the synthesis of heterocyclic compounds, including tetrahydrofurans with vicinal diamine functionalities. Palladium-catalyzed reactions, in particular, have been employed for the stereoselective synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides. These reactions proceed through the intramolecular insertion of an olefin into a Pd(Ar)(OR) intermediate, forming both a C-C and a C-O bond with high diastereoselectivity organic-chemistry.org.

For the direct introduction of the diamine functionality, rhodium-catalyzed hydroamination of allylic amines presents a promising strategy. This method allows for the coupling of an amine and an olefin with 100% atom economy nih.gov. By using a substrate with a pre-existing amino group and an olefin tether, intramolecular hydroamination can lead to the formation of a cyclic amine. To construct the cis-3,4-diaminotetrahydrofuran skeleton, a suitably functionalized acyclic precursor containing both a hydroxyl group and two nitrogen-containing functionalities would be required. The stereochemical outcome of the cyclization would be dependent on the catalyst and the substrate's inherent stereochemistry.

A rhodium-catalyzed three-component reaction of diazo compounds with imines has been shown to produce vicinal diamines with high diastereoselectivity rsc.org. Adapting this methodology to an intramolecular variant could provide a pathway to cyclic vicinal diamines.

Asymmetric Synthesis through Chiral Organocatalysis and Metal-Ligand Complexes

Asymmetric synthesis provides a direct route to enantiomerically pure compounds, including those with the desired cis-3,4-diaminotetrahydrofuran scaffold. This can be achieved through the use of chiral catalysts, which can be either small organic molecules (organocatalysts) or metal-ligand complexes.

Chiral Organocatalysis:

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of various heterocyclic compounds. For the synthesis of substituted tetrahydrofurans, a double Michael addition strategy using tandem iminium-enamine catalysis has been developed researchgate.net. This approach, utilizing chiral amine catalysts, can lead to the formation of highly substituted tetrahydrofurans with excellent enantio- and diastereoselectivities researchgate.net. By carefully designing the acyclic precursor, it is conceivable that this methodology could be adapted to favor the formation of the cis-3,4-diamino substitution pattern.

Metal-Ligand Complexes:

The use of chiral metal-ligand complexes is a well-established strategy for asymmetric catalysis. Chiral vicinal diamines themselves are important ligands in many asymmetric transformations youtube.com. The synthesis of these ligands often involves challenging stereoselective steps.

For the construction of the target molecule, a chiral ligand-metal complex could be employed in a cyclization reaction of a prochiral precursor. For example, chiral N,N'-dioxide/Ni(II) catalysts have been successfully used in the diastereo- and enantioselective [3 + 2] cycloaddition of heterosubstituted alkenes with oxiranes to afford highly substituted chiral tetrahydrofurans. This highlights the potential of using chiral metal complexes to control the stereochemistry during ring formation.

Chemical Reactivity and Mechanistic Investigations of Cis 3,4 Tetrahydrofurandiamine

Fundamental Reaction Pathways

The reactivity of cis-3,4-Tetrahydrofurandiamine is characterized by the typical reactions of primary amines and the influence of the ether oxygen within the five-membered ring.

Oxidation Reactions and Product Profile Analysis

The oxidation of vicinal diamines can proceed through several pathways, depending on the oxidant and reaction conditions. For this compound, oxidation would primarily target the amine functionalities.

Mild oxidation, for instance with hydrogen peroxide in the presence of a suitable catalyst, is expected to yield the corresponding α-hydroxy ketones through a diol intermediate, by analogy with the oxidation of vicinal diols. nih.govresearchgate.net More vigorous oxidation could lead to cleavage of the carbon-carbon bond between the amino groups, resulting in the formation of dialdehyde (B1249045) or dicarboxylic acid derivatives, depending on the strength of the oxidizing agent. The presence of the tetrahydrofuran (B95107) ring introduces the possibility of ring-opening under harsh oxidative conditions.

A plausible product profile for the oxidation of this compound is presented below, based on the known oxidation patterns of related compounds.

| Oxidizing Agent | Plausible Major Product(s) | Plausible Minor Product(s) |

| H₂O₂ / Mn Catalyst | 3,4-dihydroxy-tetrahydrofuran-2-one | Ring-opened dicarboxylic acids |

| KMnO₄ (cold, dilute) | Tetrahydrofuran-3,4-dione | Succinic acid derivatives |

| NaIO₄ | Succinaldehyde | --- |

This table is predictive and based on the reactivity of analogous compounds.

Reduction Reactions and Functional Group Transformations

The amino groups of this compound are in their lowest oxidation state and are therefore not susceptible to reduction. However, the tetrahydrofuran ring can undergo reductive cleavage under specific conditions, for instance, with strong reducing agents like lithium aluminum hydride (LiAlH₄) at elevated temperatures, although this is generally a difficult transformation for unsubstituted ethers. Such a reaction would lead to the formation of an amino-alcohol.

More relevant are reductive amination reactions where the diamine itself can be used to functionalize other molecules. For example, reaction with a ketone or aldehyde in the presence of a reducing agent like sodium borohydride would yield secondary amine derivatives.

Nucleophilic Substitution Reactions for Derivatization

The primary amine groups of this compound are excellent nucleophiles and can readily participate in a variety of nucleophilic substitution reactions to afford a diverse range of derivatives. These reactions are fundamental to modifying the properties of the molecule for various applications.

Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary, tertiary, or even quaternary ammonium salts, depending on the stoichiometry and reaction conditions.

Sulfonylation: Reaction with sulfonyl chlorides affords sulfonamides.

The rates and outcomes of these reactions are influenced by the steric environment around the amine groups and the electronic properties of the incoming electrophile. The cis configuration may allow for double derivatization, potentially leading to the formation of cyclic structures if a suitable difunctional electrophile is used.

Stereoelectronic Effects on Reactivity

The cis orientation of the two amino groups on the tetrahydrofuran ring is a key structural feature that gives rise to specific stereoelectronic effects, influencing the molecule's reactivity and catalytic potential.

Bifunctional Catalysis Mediated by the cis-Amine Configuration

The close proximity of the two primary amine groups in a cis arrangement allows this compound to act as a bifunctional catalyst. In such a role, one amine group can act as a general base to deprotonate a substrate, while the other acts as a general acid (in its protonated form) to activate an electrophile simultaneously. This cooperative action can significantly accelerate certain reactions, such as aldol or Michael additions, by stabilizing the transition state. This mode of catalysis is analogous to that observed in other chiral 1,2-diamines, such as derivatives of 1,2-diaminocyclohexane, which are effective organocatalysts. mdpi.com

The proposed mechanism for bifunctional catalysis in a Michael addition is depicted below, where one amine group activates the nucleophile and the other, after protonation, stabilizes the electrophile.

| Step | Description | Role of this compound |

| 1 | One amine group deprotonates the nucleophile. | General Base |

| 2 | The protonated amine forms a hydrogen bond with the electrophile. | General Acid |

| 3 | The activated nucleophile attacks the electrophile. | Transition State Stabilization |

| 4 | The product is formed, and the catalyst is regenerated. | Catalyst Turnover |

This table represents a theoretical model of bifunctional catalysis.

Role of Intramolecular Hydrogen Bonding in Intermediate Stabilization

Intramolecular hydrogen bonding between the two amine groups, or between an amine group and the ether oxygen, can play a significant role in stabilizing reaction intermediates. In the protonated form of this compound, a strong intramolecular hydrogen bond can form between the ammonium cation and the adjacent neutral amine. This interaction can modulate the pKa of the amine groups and influence their nucleophilicity.

Furthermore, during reactions where a transient charge develops on one of the nitrogen atoms, the neighboring amine group can provide stabilization through hydrogen bonding. This effect can lower the activation energy of the reaction and influence the stereochemical outcome. The ability of molecules to form intramolecular hydrogen bonds is known to affect their conformation and reactivity. rsc.org

The table below summarizes the potential intramolecular hydrogen bonding interactions and their predicted effects on the reactivity of this compound.

| Interaction | Predicted Effect |

| N-H···N | Increased rigidity, modulation of pKa, stabilization of charged intermediates. |

| N-H···O (ether) | Influence on the conformation of the tetrahydrofuran ring, potential impact on the accessibility of the amine groups. |

This table is based on general principles of intramolecular interactions.

Reaction Mechanism Elucidation

Application of Kinetic Isotope Effect (KIE) Studies

No data available in the scientific literature.

Advanced Spectroscopic and Structural Characterization of Cis 3,4 Tetrahydrofurandiamine and Its Derivatives

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with high precision, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For cis-3,4-Tetrahydrofurandiamine, the expected monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated with high accuracy. This experimental value is then compared against theoretical masses for all possible elemental compositions within a narrow mass tolerance window (typically < 5 ppm), allowing for confident assignment of the molecular formula.

Table 1: Theoretical and Expected HRMS Data for Protonated this compound

| Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| [M+H]⁺ | C₄H₁₁N₂O⁺ | 103.0866 |

Data is calculated based on the most abundant isotopes of each element.

In a typical HRMS experiment, a solution of this compound would be introduced into the mass spectrometer via an electrospray ionization (ESI) source, which is a soft ionization technique that minimizes fragmentation and preserves the molecular ion. The resulting high-resolution mass spectrum would be analyzed to identify the peak corresponding to the protonated molecule and its exact mass measured.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, the precise arrangement of atoms in the crystal lattice can be determined, yielding detailed information on bond lengths, bond angles, and stereochemistry.

Table 2: Predicted Crystallographic Parameters for a Derivative of this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric for a racemic mixture, non-centrosymmetric for a resolved enantiomer |

| Key Bond Lengths (Å) | C-C (ring): ~1.52-1.54, C-O: ~1.43, C-N: ~1.47 |

| Key Bond Angles (°) | C-O-C: ~109, C-C-N: ~110-112 |

Values are estimations based on known structures of similar heterocyclic compounds.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups present in a molecule. These techniques are complementary, as they are governed by different selection rules. thermofisher.com

The IR and Raman spectra of this compound would be characterized by specific vibrational modes corresponding to its constituent functional groups. The presence of the amine groups would give rise to characteristic N-H stretching and bending vibrations. The tetrahydrofuran (B95107) ring would exhibit C-H stretching, scissoring, and rocking modes, as well as a prominent C-O-C stretching vibration.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300-3500 (two bands) | Weak |

| Amine (N-H) | Scissoring | 1590-1650 | Weak |

| Alkane (C-H) | Stretch | 2850-2960 | Strong |

| Ether (C-O-C) | Asymmetric Stretch | 1070-1150 | Weak |

Data is based on typical vibrational frequencies for primary amines and cyclic ethers.

In a comparative analysis of 3,4-diamino benzophenone, similar N-H and C-H stretching regions were observed, providing a basis for the expected spectral features of this compound. nih.govresearchgate.net The complementary nature of FTIR and Raman spectroscopy would be particularly useful in elucidating the full vibrational profile of the molecule. thermofisher.comsurfacesciencewestern.com

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination

For chiral molecules like this compound, chiroptical techniques are essential for determining the absolute configuration of a specific enantiomer. Circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a primary tool for this purpose.

While the CD spectrum of the parent diamine may not have strong chromophores in the accessible UV range, derivatization with a chromophoric group or complexation with a metal ion can be used to induce a measurable CD signal. For example, the formation of a complex with a transition metal, as has been done with other chiral 1,2-diamines, can produce distinct CD spectra that allow for the assignment of absolute configuration based on empirical rules or comparison with structurally related complexes. oup.com

The study of chiral 1,2-diamines has shown that the conformation of the chelate ring formed upon complexation is a major determinant of the observed CD spectrum, providing a reliable method for stereochemical elucidation. oup.comrsc.org

Applications in Organic Synthesis and Catalysis

cis-3,4-Tetrahydrofurandiamine as a Chiral Building Block

Chiral building blocks are enantiomerically pure or enriched compounds used as starting materials for the synthesis of more complex molecules. enamine.netnih.gov The defined stereochemistry of the building block is incorporated into the final product, controlling its absolute configuration. The rigid tetrahydrofuran (B95107) core and the defined cis stereochemistry of the amine groups make this compound a potentially valuable scaffold.

Utilization as a Scaffold for Complex Molecule Synthesis

The diamine can serve as a foundational structure upon which more elaborate molecular architectures are built. The two primary amine groups offer reactive sites for functionalization, allowing for the construction of diverse derivatives. Synthetic strategies can exploit this diamine to introduce a specific, rigid stereochemical element into larger molecules, such as pharmaceuticals or natural products. While the principle is well-established for chiral vicinal diamines, specific published examples detailing the use of this compound as a scaffold in the total synthesis of complex molecules are not extensively documented in scientific literature.

Precursors for Advanced Nitrogen-Containing Heterocycles

The vicinal amine groups are suitably positioned for cyclization reactions to form new heterocyclic rings. By reacting this compound with appropriate bifunctional electrophiles, it is possible to construct fused or spirocyclic systems containing nitrogen. For instance, reaction with phosgene or its equivalents could yield cyclic ureas, while reaction with dicarbonyl compounds could lead to the formation of diazepine or other multi-membered rings fused to the tetrahydrofuran core. These resulting heterocycles are of interest in medicinal chemistry and materials science. General methods for synthesizing nitrogen-containing heterocycles are an active area of research, often employing versatile precursors to achieve molecular diversity. nih.gov

Organocatalysis and Chiral Auxiliaries

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions, often providing high levels of stereocontrol. Chiral diamines and their derivatives are a cornerstone of this field, capable of activating substrates through the formation of chiral intermediates like iminium or enamine ions.

Asymmetric Transformations Mediated by the Diamine Scaffold

This compound itself, or more commonly its derivatives, can potentially act as an organocatalyst. For example, by converting one or both amine groups into a thiourea or a sulfonamide, the molecule can be tailored to activate substrates through hydrogen bonding. These modified catalysts could be applied to a range of asymmetric transformations. However, specific studies detailing asymmetric reactions directly catalyzed by a system based on the this compound scaffold are not prominent in the available literature.

Design of Chiral Ligands for Enantioselective Catalysis

A primary application for chiral diamines is their incorporation into larger, more complex ligand structures for asymmetric metal catalysis. core.ac.ukchemrxiv.org The two nitrogen atoms can act as a bidentate chelate, binding to a metal center and creating a chiral environment that influences the outcome of a catalytic reaction. The modular synthesis of ligands, where a chiral diamine core is combined with other components, is a common strategy to develop new catalysts for enantioselective reactions. core.ac.uk Ligands derived from this compound could be used in reactions such as asymmetric hydrogenation, C-H activation, or cross-coupling reactions. nih.gov

Below is a representative table illustrating the types of data collected when evaluating such chiral ligands in a hypothetical asymmetric reaction.

| Ligand Scaffold | Metal Precursor | Reaction Type | Yield (%) | Enantiomeric Excess (ee, %) |

| cis-Diamine Derivative | [Rh(COD)₂]BF₄ | Asymmetric Hydrogenation | Data not available | Data not available |

| cis-Diamine Derivative | Pd(OAc)₂ | C-H Functionalization | Data not available | Data not available |

| cis-Diamine Derivative | Cu(OTf)₂ | Conjugate Addition | Data not available | Data not available |

| This table illustrates potential applications; specific performance data for ligands derived from this compound is not available in the cited literature. |

Coordination Chemistry and Transition Metal Catalysis

The ability of the two nitrogen atoms in this compound to bind to a single metal center makes it a classic bidentate ligand. The study of how it coordinates with different transition metals is fundamental to understanding its potential in catalysis. The formation of a five-membered chelate ring upon coordination is generally favorable, leading to stable metal complexes.

The electronic and steric properties of the ligand, dictated by the tetrahydrofuran backbone, would influence the reactivity of the metal center. Transition metal complexes featuring this diamine could be investigated as catalysts for various organic transformations. nih.govnih.gov The development of new ligands is crucial for advancing transition metal catalysis, and structures like this compound represent a source of potential innovation. mdpi.com Despite this potential, detailed studies on the synthesis, characterization, and catalytic activity of specific transition metal complexes of this compound are not widely reported.

The table below outlines the components involved in forming such catalytic systems.

| Metal Center | Ligand | Potential Catalytic Application |

| Rhodium (Rh) | This compound | Asymmetric Hydrogenation, Hydroformylation |

| Palladium (Pd) | This compound | Cross-Coupling Reactions, C-H Activation |

| Copper (Cu) | This compound | Lewis Acid Catalysis, Atom Transfer Radical Cyclization |

| Iridium (Ir) | This compound | Asymmetric Hydrogenation, C-H Borylation |

| This table represents conceptual pairings of the diamine ligand with various metals for potential catalytic use. |

Ligand Properties in Metal Complex Formation and Stability

The stability of metal complexes is paramount for their successful application in catalysis and is influenced by several factors including the nature of the metal ion and the ligand. scispace.com The cis-orientation of the amine groups in this compound would allow it to act as a bidentate ligand, forming a chelate ring with a metal center. The formation of such a five or six-membered chelate ring generally enhances the thermodynamic stability of the complex, a phenomenon known as the chelate effect. nih.gov

The stability of a potential metal complex with this compound would be quantified by its formation constant (K). This constant is determined experimentally, often through techniques like UV-Vis spectroscopic titration. While no specific stability constants for this compound complexes are available, the table below illustrates typical stability constants for other metal-ligand complexes to provide context.

Table 1: Illustrative Stability Constants of Various Metal Complexes

| Metal Ion | Ligand | Stability Constant (log K) |

|---|---|---|

| Th(IV) | TOPO | 8.1 |

| La(III) | TOPO | 7.8 |

| Th(IV) | TBP | 6.5 |

| La(III) | TBP | 6.2 |

(Data is illustrative and does not represent this compound complexes)

Catalytic Applications of Metal-Diamine Complexes

Metal complexes are frequently employed as catalysts in a variety of chemical transformations. researchgate.netnih.gov The catalytic activity is intrinsically linked to the electronic and stereochemical properties of the metal center and its coordinating ligands.

Enantioselective Hydroamidation Reactions

Enantioselective catalysis is a critical area of organic synthesis for producing chiral molecules. Chiral diamine ligands are often used to create an asymmetric environment around a metal catalyst, enabling the selective formation of one enantiomer over the other. While there is no specific data on the use of this compound in enantioselective hydroamidation, the general principle involves the coordination of the diamine to a metal center, which then catalyzes the addition of an amine to an alkene.

Enhanced Ammonia (B1221849) Oxidation Catalysis

The development of efficient catalysts for ammonia oxidation is a significant area of research for applications such as fuel cells. nih.gov Some molecular catalysts for ammonia oxidation utilize ligands that enforce cis-coordination sites, which can be crucial for the catalytic cycle. nih.gov An iron complex with a different ligand, [(bpyPy2Me)Fe(MeCN)2]2+, has been shown to be an effective electrocatalyst for ammonia oxidation, exhibiting a high turnover number. nih.gov While this demonstrates the potential importance of cis-geometry, the catalytic performance of a complex with this compound in this reaction has not been reported.

Other Catalytic Processes

Metal-diamine complexes are versatile catalysts for a range of other organic transformations. These can include cross-coupling reactions, hydrogenations, and various asymmetric syntheses. The specific reactivity and applicability of a this compound-metal complex would depend on the choice of metal, the reaction conditions, and the substrate. However, without experimental data, any discussion of its role in other catalytic processes remains speculative.

Applications in Medicinal Chemistry and Chemical Biology

Scaffold Design for Bioactive Molecules

The rigid, non-planar structure of the tetrahydrofuran (B95107) ring, combined with the presence of two amine groups, makes cis-3,4-Tetrahydrofurandiamine a potentially valuable building block in drug design.

Chemical Mimicry of Natural Products and Aminosugars

The spatial arrangement of the hydroxyl and amino groups in aminosugars is crucial for their biological function, including their role as components of antibiotics and as recognition motifs in cellular processes. The cis-diamine arrangement on the tetrahydrofuran ring could theoretically serve as a mimic of the amino functionalities present in various aminosugars. This mimicry could be exploited to design molecules that interfere with carbohydrate-recognizing proteins or enzymes involved in glycosylation pathways. No published studies, however, have explicitly demonstrated the use of this compound for this purpose.

Conformational Restriction in Rational Ligand Design

Incorporating rigid scaffolds into a ligand is a common strategy in rational drug design to reduce the entropic penalty upon binding to a biological target, thereby potentially increasing affinity and selectivity. The tetrahydrofuran ring of this compound provides a conformationally restricted core. By appending pharmacophoric groups to the two amine functionalities, the spatial orientation of these groups can be precisely controlled. This conformational constraint could be advantageous in designing ligands for targets with well-defined binding pockets, such as enzymes or G-protein coupled receptors.

Structure-Activity Relationship (SAR) Studies on Diamine Derivatives

While no specific SAR studies on this compound derivatives are available, one can hypothesize how such studies might be conducted. The two primary amine groups serve as key points for derivatization. A systematic exploration of different substituents on these amines would allow for the investigation of how changes in steric bulk, electronics, and hydrogen bonding potential affect biological activity.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Exploration of this compound Derivatives

| R1 Substituent | R2 Substituent | Potential Target Interaction | Desired Outcome |

| Hydrogen | Small alkyl chains | Probing steric limits of a binding pocket | Determine optimal substituent size |

| Hydrogen | Aromatic rings | Exploring pi-stacking interactions | Enhance binding affinity |

| Acyl groups | Acyl groups | Introducing hydrogen bond acceptors | Improve target engagement |

| Sulfonyl groups | Sulfonyl groups | Modulating solubility and cell permeability | Optimize pharmacokinetic properties |

This table is illustrative and not based on experimental data.

Exploration of Biological Activities and Molecular Interactions

The potential biological activities of this compound derivatives would be highly dependent on the nature of the substituents attached to the diamine core. The core scaffold itself is unlikely to possess significant intrinsic activity but rather serves to present the functional groups in a specific three-dimensional arrangement.

Modulation of Enzyme Activity and Receptor Interactions

Derivatives of this compound could be designed to target a wide range of enzymes and receptors. For instance, by incorporating appropriate functional groups, it is conceivable to design inhibitors of proteases, kinases, or glycosidases, where the diamine scaffold correctly positions the interacting moieties within the enzyme's active site. Similarly, for receptor ligands, the scaffold could orient key pharmacophoric elements to match the binding site topography of a specific receptor subtype.

Table 2: Potential Biological Targets for this compound Derivatives

| Potential Target Class | Design Strategy | Example of Required Functionality |

| Proteases | Mimic the peptide backbone and present side-chain analogs. | Functional groups that can interact with the catalytic triad. |

| Kinases | Target the ATP-binding site. | Heterocyclic groups capable of forming hydrogen bonds with the hinge region. |

| GPCRs | Present pharmacophores that mimic the natural ligand. | Cationic and aromatic groups for interaction with key residues. |

| Ion Channels | Block the channel pore. | Bulky, hydrophobic groups. |

This table represents theoretical applications and is not based on reported activities of this compound derivatives.

Influence on Cellular Signaling Pathways

As no specific biological activities have been reported for this compound, its influence on cellular signaling pathways remains uninvestigated. Any effects would be a direct consequence of its interaction with specific molecular targets within a given pathway. For example, if a derivative were to inhibit a key kinase in a signaling cascade, it would lead to the downstream modulation of that pathway. Without experimental data, any discussion of its effects on cellular signaling would be purely speculative.

Binding Interactions with Biomolecules (e.g., Riboswitches)

A thorough review of scientific databases and literature yields no specific data on the binding interactions of this compound with any biomolecules, including the class of RNA structures known as riboswitches. Riboswitches are regulatory segments of messenger RNA that bind to small molecules, influencing gene expression. The study of ligand-riboswitch interactions is a promising area for the development of novel antimicrobial agents. However, there are no published findings to suggest that this compound acts as a ligand for any known riboswitch or other biological receptor.

Precursor Development for Pharmaceutical Agents

The role of a chemical compound as a precursor is critical in the synthesis of more complex, pharmacologically active molecules. This often involves modifying the initial scaffold to optimize its properties for therapeutic use.

Derivatization Strategies for Enhanced Biological Performance and Target Selectivity

Derivatization, the process of chemically modifying a compound to enhance its biological activity and selectivity, is a cornerstone of medicinal chemistry. Despite the potential for the amine and furan (B31954) moieties of this compound to be functionalized, there are no published studies detailing any such derivatization efforts aimed at improving its biological performance or achieving selectivity for a particular biological target.

In-depth Analysis of this compound in Advanced Materials Applications

Applications in Materials Science and Polymer Chemistry

The unique structural characteristics of cis-3,4-Tetrahydrofurandiamine, featuring a flexible tetrahydrofuran (B95107) ring and two reactive primary amine groups in a specific stereochemical arrangement, suggest its potential as a valuable building block in polymer synthesis. These features could impart distinct properties to the resulting polymers, such as altered thermal behavior, mechanical strength, and chemical resistance.

As a diamine, this compound can serve as a fundamental monomer unit in the synthesis of various polymer systems through step-growth polymerization mechanisms.

Theoretically, this compound can react with dicarboxylic acids or their derivatives (like diacyl chlorides) to form polyamides, or with diisocyanates to produce polyureas. The incorporation of the tetrahydrofuran moiety into the polymer backbone would be expected to influence properties such as solubility, flexibility, and thermal stability. However, specific examples and detailed studies of polyamides or polyureas derived from this particular diamine are not prevalent in the available literature.

Primary diamines are widely used as curing agents for epoxy resins. The amine groups of this compound can react with the epoxide rings of epoxy prepolymers, leading to the formation of a cross-linked thermoset network. The cis configuration of the amine groups could influence the cross-linking density and the architecture of the resulting network, thereby affecting the final properties of the cured resin. The flexibility of the tetrahydrofuran ring might contribute to improved toughness or impact resistance of the cured epoxy material. Despite this potential, detailed research findings or comparative studies involving this compound as an epoxy curing agent are not extensively documented.

The distinct chemical structure of this compound makes it a candidate for the development of novel polymers with specialized properties.

The incorporation of the flexible tetrahydrofuran ring into a polymer backbone could lower the glass transition temperature and impart elastomeric (rubber-like) properties. By carefully selecting co-monomers and controlling the polymer architecture, it might be possible to synthesize elastomers with specific mechanical properties, such as a desired balance of elasticity and tensile strength.

Computational Chemistry and Rational Design of Cis 3,4 Tetrahydrofurandiamine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations provide a foundational understanding of molecular systems by solving approximations of the Schrödinger equation. Density Functional Theory (DFT) is a widely used class of methods that calculates the electronic structure of a molecule based on its electron density, offering a balance between computational cost and accuracy.

For cis-3,4-Tetrahydrofurandiamine, DFT calculations can elucidate its fundamental electronic properties. By mapping the distribution of electrons, one can determine key reactivity indicators.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. For this compound, the lone pairs on the nitrogen and oxygen atoms are expected to contribute significantly to the HOMO, making these sites nucleophilic and prone to reaction with electrophiles.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas susceptible to electrophilic attack, such as the nitrogen and oxygen atoms. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

Calculated Properties: Various molecular properties can be calculated to predict reactivity. These include ionization potential, electron affinity, and global reactivity descriptors like electronegativity and chemical hardness, which provide a quantitative measure of the molecule's stability and reactivity.

| Computational Method | Application for this compound | Predicted Insights |

| Density Functional Theory (DFT) | Calculation of molecular orbitals (HOMO/LUMO) | Identifies nucleophilic centers (N, O atoms) and predicts sites of electrophilic attack. |

| Electrostatic Potential (ESP) Mapping | Visualization of charge distribution | Highlights electron-rich areas around the amine and ether groups, guiding the understanding of intermolecular interactions. |

| Natural Bond Orbital (NBO) Analysis | Analysis of charge delocalization and bonding | Quantifies lone pair character and potential for hydrogen bonding and coordination. |

Quantum chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction. This allows for the identification of transition states—the high-energy structures that connect reactants to products.

By modeling a reaction involving this compound, such as its acylation or its use as a ligand in a catalytic cycle, researchers can:

Locate Transition States: Algorithms can find the exact geometry of the transition state.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. Lower activation energies indicate faster reactions.

Validate Reaction Mechanisms: By computing the energies of reactants, intermediates, transition states, and products, the most favorable reaction pathway can be determined, confirming or refuting a proposed mechanism.

For instance, in the study of related tetrahydrofuran (B95107) derivatives, transition state calculations have been used to determine the low energy barriers for conformational changes, such as the interconversion between envelope and twist forms of the ring.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular modeling and dynamics simulations based on classical mechanics allow for the study of the conformational behavior and interactions of molecules over time, accommodating the influence of solvent and temperature.

The five-membered tetrahydro

Future Research Directions and Emerging Opportunities

Sustainable Synthesis and Green Chemistry Approaches for Production

The environmental impact of chemical synthesis is a critical consideration in modern chemistry. Future research into cis-3,4-Tetrahydrofurandiamine should prioritize the development of sustainable and green production methods. Current synthetic routes often rely on traditional methods that may involve harsh conditions or generate significant waste. Green chemistry approaches, by contrast, aim to reduce costs, improve energy efficiency, and create more environmentally sustainable processes. mdpi.com

Key areas for investigation include:

Microwave-Assisted Synthesis: This technique has the potential to dramatically reduce reaction times from hours or days to mere minutes, while also lowering energy consumption. mdpi.com

Solvent-Free Synthesis: The development of solvent-free or mechanochemical methods would minimize the environmental impact associated with solvent use and disposal. mdpi.com

Catalytic Hydrogenation: Exploring the use of highly efficient and recyclable catalysts for the key reduction steps in the synthesis of this compound could lead to more atom-economical and environmentally friendly processes.

| Green Chemistry Approach | Potential Advantage for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times and energy consumption |

| Solvent-Free Synthesis | Minimized waste and environmental impact |

| Biocatalysis | High selectivity and mild reaction conditions |

| Use of Renewable Feedstocks | Reduced reliance on petrochemical sources |

Exploration of Novel Biological Targets and Undiscovered Therapeutic Areas

The unique three-dimensional structure of this compound makes it an attractive scaffold for the design of novel therapeutic agents. The fixed spatial relationship of the two amine groups could allow for specific interactions with biological targets that are not achievable with more flexible molecules.

Future research should focus on:

Screening against Diverse Target Classes: The compound and its derivatives should be screened against a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, to identify potential therapeutic applications.

Investigation of CNS Activity: The polarity and potential for hydrogen bonding of this compound suggest it may be able to cross the blood-brain barrier, making it a candidate for the development of treatments for neurological disorders.

Antiviral and Anticancer Applications: The diamine scaffold is a common feature in many biologically active compounds, including some with antiviral and anticancer properties. The unique stereochemistry of this compound could lead to the discovery of novel agents in these therapeutic areas.

Development of Next-Generation Catalytic Systems

The synthesis of this compound with high stereoselectivity is a significant challenge. The development of next-generation catalytic systems will be crucial for unlocking its full potential.

Promising areas of research include:

Asymmetric Catalysis: The development of chiral catalysts for the asymmetric synthesis of this compound would provide access to enantiomerically pure forms of the compound, which is essential for many pharmaceutical applications.

Enzymatic Resolutions: The use of enzymes to selectively resolve racemic mixtures of this compound or its precursors could provide a highly efficient route to the desired stereoisomer.

Computational Catalyst Design: The use of computational modeling to design catalysts with improved activity and selectivity for the synthesis of this compound could accelerate the discovery of new and more efficient synthetic routes.

Integration into Supramolecular Chemistry and Nanotechnology Applications

The well-defined stereochemistry and hydrogen-bonding capabilities of this compound make it an excellent building block for supramolecular chemistry and nanotechnology. Tripodal molecules with similar structural features, such as all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol, have been shown to form gels and bind anions. nih.gov

Future research could explore:

Self-Assembling Materials: The ability of this compound to form intermolecular hydrogen bonds could be exploited to create novel self-assembling materials, such as gels, liquid crystals, and nanotubes.

Molecular Recognition: The specific arrangement of the amine groups could be utilized for the design of receptors that can selectively bind to other molecules or ions.

Drug Delivery Systems: The incorporation of this compound into larger molecular architectures could lead to the development of new drug delivery systems with improved targeting and release properties.

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To fully explore the potential of the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry approaches will be essential. HTS allows for the rapid screening of large libraries of compounds to identify those with desirable biological activity. nih.gov

Future efforts in this area should include:

Development of a Combinatorial Library: The synthesis of a diverse library of this compound derivatives with various substituents on the amine groups and the tetrahydrofuran (B95107) ring would provide a rich source of compounds for HTS.

Target-Based and Phenotypic Screening: The derivative library should be screened using both target-based assays, which measure the activity of compounds against a specific biological target, and phenotypic assays, which assess the effects of compounds on whole cells or organisms.

Structure-Activity Relationship (SAR) Studies: The data from HTS can be used to develop SAR models that can guide the design of new derivatives with improved potency and selectivity.

| Research Stage | Key Activities | Expected Outcome |

| Library Generation | Combinatorial synthesis of N-substituted and ring-functionalized derivatives. | A diverse chemical library based on the this compound scaffold. |

| Assay Development | Creation of robust and sensitive assays for specific biological targets or cellular phenotypes. | Reliable methods for high-throughput screening. |

| High-Throughput Screening | Automated screening of the derivative library against the developed assays. | Identification of "hit" compounds with desired biological activity. |

| Hit-to-Lead Optimization | Iterative chemical synthesis and biological testing to improve the properties of hit compounds. | Development of lead compounds with therapeutic potential. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for the preparation of cis-3,4-Tetrahydrofurandiamine, and how can reaction parameters be optimized for higher yields?

- Methodological Answer: Synthesis often involves cyclization of diol precursors with amines under controlled conditions. For example, tetrahydrofuran (THF) is a common solvent, and triethylamine (Et₃N) is used to neutralize by-products . Reaction monitoring via thin-layer chromatography (TLC) ensures completion, while column chromatography isolates pure products . Optimization includes adjusting temperature (e.g., 0°C to room temperature) to minimize side reactions and using catalysts for stereochemical control .

Q. Which spectroscopic and chromatographic techniques are critical for structural elucidation and purity assessment of this compound?

- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming stereochemistry and functional groups, while infrared (IR) spectroscopy identifies amine and ether bonds . Gas chromatography (GC) or high-performance liquid chromatography (HPLC) assesses purity, with comparisons to standards like cis-1,2,3,6-tetrahydrophthalimide . Mass spectrometry (MS) provides molecular weight validation .

Q. What are the recommended storage conditions and handling precautions for this compound to ensure stability during experimental workflows?

- Methodological Answer: Store at -20°C in airtight containers to prevent degradation, as recommended for structurally similar tetrahydrofuran derivatives . Use inert atmospheres (e.g., nitrogen) during synthesis to avoid oxidation. Safety protocols include wearing gloves and eye protection, as amines can cause skin/eye irritation .

Advanced Research Questions

Q. How can temperature and solvent selection influence the stereoselectivity and isomer stability in the synthesis of this compound derivatives?

- Methodological Answer: Lower temperatures (e.g., 0°C) favor kinetic products by reducing isomer interconversion, as observed in electrochemical syntheses of related tetrahydrofuran adducts . Polar aprotic solvents like THF enhance nucleophilicity of amines, while additives like Et₃N improve stereochemical outcomes . Computational modeling (e.g., DFT) predicts solvent effects on transition states .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition reactions, and how can these be leveraged in designing novel derivatives?

- Methodological Answer: The cis-configuration allows simultaneous activation of both amine groups, enabling bifunctional catalysis in Michael additions or cycloadditions . Mechanistic studies using kinetic isotope effects (KIEs) or isotopic labeling clarify rate-determining steps. For example, intramolecular hydrogen bonding stabilizes intermediates, as seen in related tetrahydrofuran-3-ol derivatives .

Q. In pharmacological studies, what in vitro assays are most effective for evaluating the bioactivity of this compound, and how do structural modifications impact receptor binding affinity?

- Methodological Answer: Radioligand binding assays (e.g., μ-opioid receptor studies) quantify affinity, while cellular assays (e.g., cAMP inhibition) measure functional activity . Modifications like fluorination at specific positions enhance metabolic stability, as demonstrated in fluorinated tetrahydropyran-amine analogs .

Q. How do advanced purification techniques like continuous flow reactors enhance the scalability and purity of this compound in synthetic chemistry applications?

- Methodological Answer: Continuous flow systems improve heat/mass transfer, reducing side reactions during large-scale synthesis . Coupled with inline analytics (e.g., UV monitoring), they enable real-time purity adjustments. Recrystallization in ethanol/water mixtures further refines product quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.